4-(2,4,6-Trifluorobenzoyl)piperidine-1-sulfonyl fluoride
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Overview
Description
4-(2,4,6-Trifluorobenzoyl)piperidine-1-sulfonyl fluoride is a chemical compound characterized by the presence of trifluorobenzoyl and sulfonyl fluoride groups attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4,6-Trifluorobenzoyl)piperidine-1-sulfonyl fluoride typically involves the reaction of 2,4,6-trifluorobenzoyl chloride with piperidine-1-sulfonyl fluoride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(2,4,6-Trifluorobenzoyl)piperidine-1-sulfonyl fluoride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile, and may require the presence of a base such as triethylamine to facilitate the reaction .
Major Products
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while hydrolysis can produce sulfonic acids.
Scientific Research Applications
4-(2,4,6-Trifluorobenzoyl)piperidine-1-sulfonyl fluoride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions.
Mechanism of Action
The mechanism of action of 4-(2,4,6-Trifluorobenzoyl)piperidine-1-sulfonyl fluoride involves the interaction of its sulfonyl fluoride group with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds, resulting in the modification or inhibition of the target molecule’s function. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: Similar in structure but lacks the piperidine ring.
4-(4-Fluorobenzyl)piperidine: Contains a piperidine ring but differs in the substituents attached to the benzene ring.
Uniqueness
4-(2,4,6-Trifluorobenzoyl)piperidine-1-sulfonyl fluoride is unique due to the combination of its trifluorobenzoyl and sulfonyl fluoride groups, which confer distinct chemical reactivity and potential for diverse applications. The presence of the piperidine ring further enhances its versatility as a chemical building block .
Properties
IUPAC Name |
4-(2,4,6-trifluorobenzoyl)piperidine-1-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F4NO3S/c13-8-5-9(14)11(10(15)6-8)12(18)7-1-3-17(4-2-7)21(16,19)20/h5-7H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAHHQPKZQLLKCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)C2=C(C=C(C=C2F)F)F)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F4NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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